2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-10-5-2-6(8(12)13)9-3-7(5)11-4/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
AYRAGXNGEYINIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC=C2N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Tandem S_NAr–Reduction–Heterocyclization Method
A notable and efficient method uses 2-chloro-3-nitropyridine as the starting material. The process involves three main steps conducted in one pot:
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
2-Chloro-3-nitropyridine reacts with a primary amine in a water-isopropanol (H2O-IPA) solvent mixture at 80 °C for 2 hours to form an N-substituted intermediate.Step 2: Reduction
The nitro group is reduced in situ using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamine derivatives with excellent yields (~90%).Step 3: Heterocyclization
The diamine intermediate is then reacted with substituted aldehydes in H2O-IPA at 85 °C for 10 hours, leading to cyclization and aromatization to form the imidazo[4,5-c]pyridine carboxylic acid derivatives in excellent yields.
This one-pot tandem process is advantageous due to its operational simplicity, high efficiency, and adherence to green chemistry principles by using environmentally benign solvents and minimizing isolation steps.
Condensation of Diaminopyridine Esters with Aldehydes Followed by Hydrolysis
Another approach involves:
- Condensation of methyl 5,6-diaminopyridine-2-carboxylate with appropriate aldehydes in dimethyl sulfoxide (DMSO) at elevated temperatures (120–125 °C) for 12 hours to form methyl imidazo[4,5-c]pyridine-6-carboxylate esters.
- Subsequent hydrolysis of these esters using lithium hydroxide in a tetrahydrofuran (THF) and water mixture, followed by acidification with hydrochloric acid to yield the target carboxylic acid.
This method typically achieves high yields (~90%) and allows for structural diversification by varying the aldehyde component.
Hydrolysis of Methyl Esters
Methyl esters of 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be hydrolyzed under basic conditions:
- Treatment with lithium hydroxide in a THF/water solvent system.
- Acidification with hydrochloric acid to precipitate the free carboxylic acid.
This straightforward hydrolysis step is often used as the final step in synthetic sequences to obtain the pure acid form.
| Method | Starting Material(s) | Key Reagents/Conditions | Solvent System | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Tandem S_NAr–Reduction–Heterocyclization | 2-Chloro-3-nitropyridine + amines | Zn dust, conc. HCl, aldehydes, 80–85 °C | H2O-IPA (1:1) | 12–13 hours total | ~90 | One-pot, green chemistry, high efficiency |
| Condensation + Hydrolysis | Methyl 5,6-diaminopyridine-2-carboxylate + aldehydes | DMSO, LiOH, HCl | DMSO, THF/H2O | 12 h (condensation) + hydrolysis time | ~90 | Allows structural diversity via aldehydes |
| Ester Hydrolysis | Methyl ester of target compound | LiOH, HCl | THF/H2O | Few hours | High | Final step to obtain free acid |
- The tandem S_NAr–reduction–heterocyclization method is favored for its operational simplicity and environmental compatibility, using water and isopropanol as solvents and avoiding isolation of intermediates.
- The use of zinc and hydrochloric acid as reducing agents significantly reduces reaction time compared to other reductants like zinc/acetic acid.
- Polar protic solvents such as H2O-IPA enhance yields in the heterocyclization step compared to aprotic solvents like toluene or tetrahydrofuran.
- The condensation of diaminopyridine esters with aldehydes in DMSO at elevated temperatures is a robust method for synthesizing ester intermediates, which can be hydrolyzed to the acid form with high efficiency.
- The final hydrolysis step using lithium hydroxide is a standard and reliable method to convert esters to carboxylic acids with high purity and yield.
The preparation of this compound is well-established through multiple synthetic routes. The tandem S_NAr–reduction–heterocyclization one-pot method stands out for its efficiency, environmental friendliness, and high yields. Alternative methods involving condensation of diaminopyridine esters with aldehydes followed by hydrolysis provide versatility for structural modifications. These methods collectively offer reliable and scalable approaches for the synthesis of this important heterocyclic carboxylic acid compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby affecting cellular pathways essential for the functioning of cancerous cells and pathogens .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and its analogs:
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound enhances water solubility compared to non-polar derivatives like PD123319, which has high lipophilicity due to diphenylacetyl and benzyl substituents .
- Conformational Flexibility : Spinacine’s tetrahydro ring introduces rigidity, whereas the fully unsaturated core of the target compound allows planar stacking interactions, critical for binding to aromatic residues in enzymes .
- Acid-Base Behavior : The pKa of the carboxylic acid group (~2.5) and imidazole nitrogen (~6.0) in the target compound differ from spinacine (pKa ~3.0 for COOH, ~7.5 for NH), affecting ionization under physiological conditions .
Enzyme Modulation
- Carbonic Anhydrase (CA) Activation : Spinacine derivatives act as selective CA activators, with the tetrahydro ring enabling hydrogen bonding to active-site residues. The target compound’s unsaturated core may reduce activation efficacy due to steric clashes .
- Metal-Ion Complexation : Spinacine forms stable complexes with Cu²⁺ and Zn²⁺ via its imidazole and carboxylate groups. The target compound’s methyl group could sterically hinder metal coordination .
Receptor Targeting
- AT2 Receptor Antagonism : PD123319’s bulky substituents enable high-affinity binding to angiotensin II receptors (IC₅₀ = 2.7 × 10⁻⁷ M). The target compound lacks these groups, suggesting minimal receptor activity .
- Nicotinic Acetylcholine Receptor (nAChR) Modulation : Methyl-substituted imidazo-pyridines may interfere with neurotransmitter release, though this remains unexplored for the target compound .
Carcinogenicity and Mutagenicity
Biological Activity
2-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS No. 24638-31-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 162.14 g/mol. The compound features a pyridine ring fused with an imidazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.14 g/mol |
| CAS Number | 24638-31-1 |
| Boiling Point | Not available |
| Solubility | High |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth.
Table 1: Anticancer Activity Data
GABA Receptor Modulation
The compound has been studied for its role as a positive allosteric modulator of GABA_A receptors. This modulation enhances GABAergic neurotransmission, which is crucial for the treatment of various neurological disorders such as anxiety and epilepsy.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- GABA_A Receptors : Enhances inhibitory neurotransmission.
- Kinase Inhibition : Acts as an inhibitor of various kinases involved in cancer progression.
- Cytokine Modulation : Reduces inflammatory cytokine release.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry explored the anticancer effects on MCF-7 and A549 cell lines, showing promising IC50 values that indicate effective growth inhibition .
- Neurological Applications : Research investigating the compound's role as a GABA_A receptor modulator found that it significantly increased GABAergic activity in neuronal cultures, suggesting its potential in treating anxiety disorders .
- Anti-inflammatory Research : An investigation into its anti-inflammatory properties revealed that it effectively decreased TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
